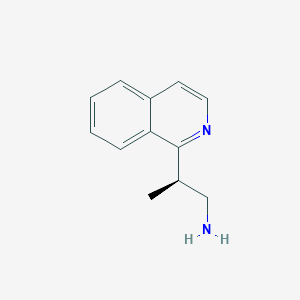
(2R)-2-Isoquinolin-1-ylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Isoquinolin-1-ylpropan-1-amine, also known as IQP or isoquinoline, is a chemical compound that has been studied for its potential applications in scientific research. It is a derivative of the naturally occurring alkaloid isoquinoline and has been synthesized using various methods. IQP has been found to have a range of biochemical and physiological effects in laboratory experiments, making it an interesting compound for further study.
作用机制
The exact mechanism of action of (2R)-2-Isoquinolin-1-ylpropan-1-amine is not fully understood, but it is thought to act as a partial agonist at dopamine and serotonin receptors. It may also modulate the activity of other neurotransmitters in the brain, such as norepinephrine and acetylcholine.
Biochemical and Physiological Effects
In laboratory experiments, (2R)-2-Isoquinolin-1-ylpropan-1-amine has been found to have a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. (2R)-2-Isoquinolin-1-ylpropan-1-amine has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial for various health conditions.
实验室实验的优点和局限性
(2R)-2-Isoquinolin-1-ylpropan-1-amine has several advantages for laboratory experiments, including its relatively simple synthesis method and its potential as a therapeutic agent. However, it also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on (2R)-2-Isoquinolin-1-ylpropan-1-amine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the role of dopamine and serotonin neurotransmission in the brain. (2R)-2-Isoquinolin-1-ylpropan-1-amine may also have applications in other areas of research, such as cancer biology and drug discovery.
Conclusion
(2R)-2-Isoquinolin-1-ylpropan-1-amine, or (2R)-2-Isoquinolin-1-ylpropan-1-amine, is a chemical compound that has been studied for its potential applications in scientific research. It has a range of biochemical and physiological effects and has been found to modulate dopamine and serotonin neurotransmission in the brain. (2R)-2-Isoquinolin-1-ylpropan-1-amine has potential as a therapeutic agent for various neurological and psychiatric disorders, but further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
合成方法
(2R)-2-Isoquinolin-1-ylpropan-1-amine can be synthesized using a variety of methods, including the reduction of isoquinoline with sodium borohydride, the reaction of isoquinoline with 2-chloro-1-propanamine, and the reductive amination of isoquinoline with propanal and ammonia. Each method has its advantages and limitations, and the choice of method depends on the specific research application.
科学研究应用
(2R)-2-Isoquinolin-1-ylpropan-1-amine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin neurotransmission. (2R)-2-Isoquinolin-1-ylpropan-1-amine has also been studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including depression, anxiety, and addiction.
属性
IUPAC Name |
(2R)-2-isoquinolin-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)12-11-5-3-2-4-10(11)6-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFILLUBNZUCEAL-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-Isoquinolin-1-ylpropan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

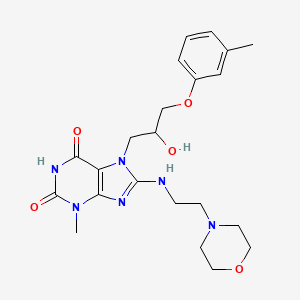

![3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579681.png)
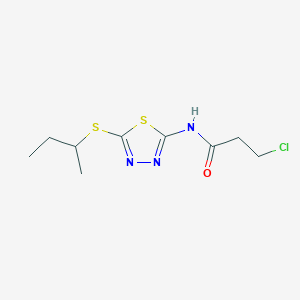

![N-(benzo[d]thiazol-6-yl)-3,4,5-triethoxybenzamide](/img/structure/B2579688.png)
![2-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2579689.png)
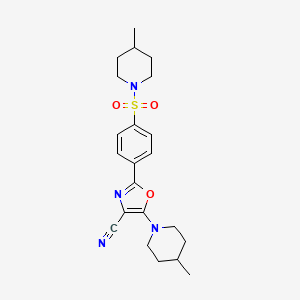
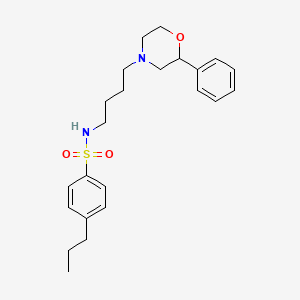
![N-(2,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2579692.png)
![2-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid](/img/structure/B2579693.png)
![Diethyl 5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2579694.png)

![[4-(1-Hydroxycyclobutyl)phenyl]boronic acid](/img/structure/B2579698.png)